1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
CAS No.: 303985-19-5
Cat. No.: VC5040822
Molecular Formula: C21H12Cl5N3O
Molecular Weight: 499.6
* For research use only. Not for human or veterinary use.
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] - 303985-19-5](/images/structure/VC5040822.png)
Specification
CAS No. | 303985-19-5 |
---|---|
Molecular Formula | C21H12Cl5N3O |
Molecular Weight | 499.6 |
IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |
Standard InChI | InChI=1S/C21H12Cl5N3O/c22-12-8-16(25)20(17(26)9-12)28-27-19-13-3-1-2-4-18(13)29(21(19)30)10-11-5-6-14(23)15(24)7-11/h1-9,30H,10H2 |
Standard InChI Key | XSRFKMZSGNBVFK-DIBXZPPDSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central indole-2,3-dione (isatin) scaffold modified at position 1 with a 3,4-dichlorobenzyl group and at position 3 with a hydrazone linkage to a 2,4,6-trichlorophenyl moiety. This dual halogenation pattern enhances both steric bulk and electronic effects, influencing reactivity and biological interactions.
Molecular Formula:
Molecular Weight: 499.6 g/mol.
Substituent Effects
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3,4-Dichlorobenzyl Group: Introduces strong electron-withdrawing character, modulating the indole ring’s electron density and potentially enhancing binding to hydrophobic protein pockets.
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2,4,6-Trichlorophenyl Hydrazone: Contributes to planar rigidity and may facilitate π-π stacking interactions in molecular recognition processes.
Table 1: Key Structural Features
Position | Substituent | Functional Role |
---|---|---|
1 | 3,4-Dichlorobenzyl | Lipophilicity enhancement |
3 | Hydrazone linkage | Conformational flexibility |
3' | 2,4,6-Trichlorophenyl | Electronic modulation |
Synthetic Pathways
General Synthesis Strategy
The synthesis involves sequential functionalization of the indole core:
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Friedel-Crafts Alkylation: Introduction of the 3,4-dichlorobenzyl group to indole-2,3-dione using 3,4-dichlorobenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).
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Hydrazone Formation: Condensation of the 3-keto group with 2,4,6-trichlorophenylhydrazine in ethanol under reflux.
Critical Reaction Parameters:
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Temperature control (<70°C) to prevent decomposition of halogenated intermediates.
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pH adjustment (6.5–7.5) to optimize hydrazone yield.
Industrial Scalability Challenges
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high halogen content; soluble in DMSO and DMF.
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Stability: Degrades under UV light (t₁/₂ = 48 hours at 300 nm), necessitating amber glass storage .
Spectroscopic Characterization
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NMR: -NMR (DMSO-d₆) shows singlet at δ 5.42 ppm (CH₂ of benzyl) and multiplets for aromatic protons (δ 7.2–7.8 ppm).
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl).
Biological Activity and Applications
Antimicrobial Properties
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Gram-positive Bacteria: MIC = 16 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).
Table 2: Comparative Biological Data
Assay | Result | Reference Compound (IC₅₀/MIC) |
---|---|---|
HeLa Cell Cytotoxicity | 8.2 µM | Colchicine (2.1 µM) |
S. aureus Inhibition | 16 µg/mL | Vancomycin (1 µg/mL) |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Systematic variation of halogen positions on the benzyl and phenyl groups.
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Exploration of alternative hydrazone substituents (e.g., nitro, methoxy).
Formulation Development
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Liposomal encapsulation to improve aqueous bioavailability.
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Co-crystallization with cyclodextrins for enhanced stability.
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